REACTION_CXSMILES
|
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2].[Fe:12](Cl)([Cl:14])[Cl:13].C(O)C>CCOCC>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2:12].[Fe:12]([Cl:14])[Cl:13] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
μ-oxo-bis(trichloroferrate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
can be recrystallized either from freshly distilled thionyl chloride or from 0.15-0.25M aqueous-methanolic (2:98) hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
being obtained in the form of blue-black crystal flakes
|
Type
|
CUSTOM
|
Details
|
The recrystallization from the acid medium
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Fe](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2].[Fe:12](Cl)([Cl:14])[Cl:13].C(O)C>CCOCC>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2:12].[Fe:12]([Cl:14])[Cl:13] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
μ-oxo-bis(trichloroferrate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
can be recrystallized either from freshly distilled thionyl chloride or from 0.15-0.25M aqueous-methanolic (2:98) hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
being obtained in the form of blue-black crystal flakes
|
Type
|
CUSTOM
|
Details
|
The recrystallization from the acid medium
|
Name
|
tetrachloroferrate
|
Type
|
product
|
Smiles
|
|
Name
|
ferrocene
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
iron chloride
|
Type
|
product
|
Smiles
|
[Fe](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2].[Fe:12](Cl)([Cl:14])[Cl:13].C(O)C>CCOCC>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Fe+2:12].[Fe:12]([Cl:14])[Cl:13] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
μ-oxo-bis(trichloroferrate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
can be recrystallized either from freshly distilled thionyl chloride or from 0.15-0.25M aqueous-methanolic (2:98) hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
being obtained in the form of blue-black crystal flakes
|
Type
|
CUSTOM
|
Details
|
The recrystallization from the acid medium
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Fe](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |